5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine
Overview
Description
“5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine” is a chemical compound. It is a part of a larger molecule known as N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide . This larger molecule has been used in the treatment of primary myelofibrosis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general procedure for the synthesis of substituted ethoxy pyrrolidine/piperidine chalcone involves the use of substituted chalcone, anhydrous K2CO3, 1-(2-chloroethyl)pyrrolidine, and 1-(2-chloroethyl)piperidine in dry acetone .Molecular Structure Analysis
The molecular structure of the larger molecule that “this compound” is part of, is described by the formula C27H36N6O3S . The molecule has a formal charge of 0 and a molecular weight of 524.678 Da .Scientific Research Applications
Asymmetric Synthesis
5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine and its derivatives are studied for their potential in asymmetric synthesis. For example, the synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones involves the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides. The use of chiral pyrrolidines in the process allows for the synthesis of enantio-enriched compounds (Bruyère et al., 2003).
Antiviral Activity
Compounds related to this compound have been studied for their antiviral properties. For instance, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were synthesized and showed inhibitory activity against retrovirus replication in cell culture, highlighting potential antiviral applications (Hocková et al., 2003).
Agrochemical and Medicinal Compound Synthesis
The compound and its related analogs are used in the synthesis of agrochemicals or medicinal compounds. For instance, the reaction of N-substituted 4-methyl-2-pyrrolidinones or 4-diethoxyphosphoryl analogs with alkaline methoxide in methanol affords 5-methoxylated 3-pyrrolin-2-ones, useful in the preparation of these compounds (Ghelfi et al., 2003).
Antimicrobial Activity
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to this compound, have shown antimicrobial activity, particularly against bacterial and fungal strains, suggesting their potential in the development of new antimicrobial agents (Nural et al., 2018).
Memory Improvement
Derivatives of this compound have been synthesized and shown to facilitate memory in mice, indicating potential applications in cognitive enhancement or the treatment of memory-related disorders (Li Ming-zhu, 2010).
Properties
IUPAC Name |
5-methyl-2-(2-pyrrolidin-1-ylethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRJAAULBZTFMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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